Methyl 4-fluoro-2-hydroxy-5-methylbenzoate

Description

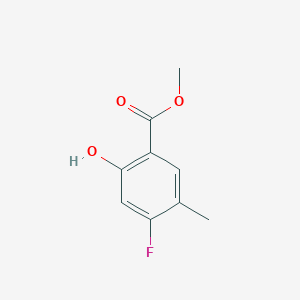

Methyl 4-fluoro-2-hydroxy-5-methylbenzoate (C₉H₉FO₃, molar mass 184.16 g/mol) is a fluorinated aromatic ester characterized by a hydroxyl (-OH) group at position 2, a fluorine atom at position 4, and a methyl (-CH₃) group at position 5 on the benzene ring. Its structure (Figure 1) combines electron-withdrawing (fluoro) and electron-donating (hydroxyl, methyl) substituents, influencing its reactivity, solubility, and applications in pharmaceuticals and agrochemicals . The compound is synthesized via esterification or substitution reactions, often involving intermediates like methyl 4-formyl benzoate under catalytic conditions .

Properties

Molecular Formula |

C9H9FO3 |

|---|---|

Molecular Weight |

184.16 g/mol |

IUPAC Name |

methyl 4-fluoro-2-hydroxy-5-methylbenzoate |

InChI |

InChI=1S/C9H9FO3/c1-5-3-6(9(12)13-2)8(11)4-7(5)10/h3-4,11H,1-2H3 |

InChI Key |

GMDZDAYOBKDZPY-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1F)O)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-fluoro-2-hydroxy-5-methylbenzoate typically involves the esterification of 4-fluoro-2-hydroxy-5-methylbenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: Methyl 4-fluoro-2-hydroxy-5-methylbenzoate can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

Oxidation: 4-fluoro-2-hydroxy-5-methylbenzaldehyde.

Reduction: Methyl 4-fluoro-2-hydroxy-5-methylbenzyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 4-fluoro-2-hydroxy-5-methylbenzoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It can be used in the study of enzyme interactions and metabolic pathways.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-fluoro-2-hydroxy-5-methylbenzoate depends on its interaction with specific molecular targets. The hydroxyl and ester groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The fluorine atom can enhance the compound’s stability and bioavailability.

Comparison with Similar Compounds

Halogenated Benzoate Esters

Methyl 5-bromo-2-fluoro-4-methylbenzoate (C₉H₇BrF₃O₂):

- Structural Differences : Bromine replaces the hydroxyl group at position 3.

- Impact on Properties : Increased molar mass (325.96 g/mol) and enhanced electrophilicity due to bromine’s polarizability. This compound is used in cross-coupling reactions for drug synthesis .

- Reactivity : Bromine facilitates nucleophilic aromatic substitution, unlike the hydroxyl group in the target compound, which participates in hydrogen bonding .

Methyl 2-(((((4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino)carbonyl)amino)sulfonyl)benzoate (Metsulfuron-methyl):

- Structural Differences : A sulfonylurea bridge and triazine ring replace the hydroxyl and methyl groups.

Hydroxy- and Methoxy-Substituted Benzoates

Methyl Salicylate (C₈H₈O₃):

2-Methoxy-4-fluoro-5-methylbenzoic Acid :

Brominated and Nitro-Substituted Analogs

5-Bromo-4-fluoro-2-hydroxybenzaldehyde (C₇H₄BrFO₂):

5-Nitro-2-hydroxy-4-methylbenzoate Derivatives :

- Impact of Nitro Group : Introduces strong electron-withdrawing effects, increasing acidity (pKa ~1.5) and enabling use in explosives or dyes, unlike the fluorine-mediated bioactivity of the target compound .

Data Tables

Table 1: Physicochemical Properties of Selected Benzoates

| Compound | Molecular Formula | Molar Mass (g/mol) | Key Functional Groups | pKa | Applications |

|---|---|---|---|---|---|

| Methyl 4-fluoro-2-hydroxy-5-methylbenzoate | C₉H₉FO₃ | 184.16 | -OH, -F, -COOCH₃ | ~2.8 | Pharmaceuticals |

| Methyl 5-bromo-2-fluoro-4-methylbenzoate | C₉H₇BrF₃O₂ | 325.96 | -Br, -F, -COOCH₃ | N/A | Drug intermediates |

| Methyl Salicylate | C₈H₈O₃ | 152.15 | -OH, -COOCH₃ | ~2.9 | Topical analgesics |

| Metsulfuron-methyl | C₁₄H₁₅N₅O₆S | 381.36 | Sulfonylurea, triazine | ~4.5 | Herbicides |

Table 2: Reactivity and Stability Comparison

| Compound | Stability in Aqueous Media | Key Reactivity Pathways |

|---|---|---|

| This compound | Moderate (hydrolysis at high pH) | Ester hydrolysis, hydrogen bonding |

| Methyl 5-bromo-2-fluoro-4-methylbenzoate | High | Nucleophilic substitution (Br site) |

| 5-Bromo-4-fluoro-2-hydroxybenzaldehyde | Low (oxidizes readily) | Aldehyde condensation, oxidation |

Biological Activity

Methyl 4-fluoro-2-hydroxy-5-methylbenzoate is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article provides an overview of its biological activity, including mechanisms of action, case studies, and research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : C9H9F O3

- SMILES : CC1=CC(=C(C=C1F)O)C(=O)O

This compound features a fluorine atom and hydroxyl group on the aromatic ring, which may influence its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The presence of the hydroxyl group enhances hydrogen bonding capabilities, potentially increasing the compound's affinity for biological targets.

Key Mechanisms Include :

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered biochemical processes.

- Receptor Modulation : It can act as a modulator for various receptors, influencing physiological responses.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Studies have shown that this compound has potential antimicrobial properties, making it a candidate for further exploration in antibiotic development.

- Anticancer Properties : Preliminary investigations suggest that it may exert anticancer effects by inducing apoptosis in cancer cells.

- Anti-inflammatory Effects : The compound has been evaluated for its ability to reduce inflammation, which is critical in managing chronic diseases.

Table 1: Summary of Biological Activities

| Activity Type | Findings | Reference |

|---|---|---|

| Antimicrobial | Effective against certain bacterial strains | |

| Anticancer | Induces apoptosis in cancer cell lines | |

| Anti-inflammatory | Reduces cytokine production |

Case Study: Anticancer Activity

A study published in a peer-reviewed journal evaluated the anticancer effects of this compound on human breast cancer cells (MCF-7). The results indicated that treatment with the compound resulted in a significant reduction in cell viability, suggesting its potential as a chemotherapeutic agent.

Case Study: Antimicrobial Efficacy

Another study focused on assessing the antimicrobial properties of the compound against various pathogens, including E. coli and Staphylococcus aureus. The results demonstrated that this compound exhibited notable antibacterial activity, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.